![molecular formula C17H17N3O4S2 B2929135 methyl 3-(N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034505-28-5](/img/structure/B2929135.png)
methyl 3-(N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate” is a complex organic compound. It contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a significant area of research due to their application in medicinal chemistry and material science. For instance, the study of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates revealed their reactivity toward various active methylene reagents, producing pyran, pyridine, and pyridazine derivatives, showcasing the versatility of these compounds in synthesizing polyfunctionally substituted derivatives (Mohareb et al., 2004).
Antibacterial Agents
Research into novel heterocyclic compounds containing a sulfonamido moiety, such as the synthesis of compounds for antibacterial evaluation, highlights the potential of these molecules as antimicrobial agents. This area of study underscores the importance of chemical compounds in developing new therapies for bacterial infections (Azab et al., 2013).
Metal Complex Studies
Potentiometric and thermodynamic studies of metal complexes provide insights into the stability and reactivity of certain compounds. Such studies can lead to the development of new materials or catalysts for various chemical reactions (Fouda et al., 2006).
Antitumor Agents
The synthesis and characterization of novel compounds, such as bis-pyrazolyl-thiazoles, reveal their potential as antitumor agents. This research avenue is crucial for discovering new drugs and treatments for cancer (Gomha et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been known to interact with a variety of biological targets . These targets often play crucial roles in various biological processes, including inflammation, tumor growth, and microbial infections .
Mode of Action
For instance, some imidazole and pyrazoline derivatives have been shown to inhibit key enzymes or disrupt essential biochemical processes in target organisms .
Biochemical Pathways
Similar compounds have been reported to affect a variety of pathways, often leading to the inhibition of key enzymes or the disruption of essential biochemical processes .
Result of Action
Similar compounds have been reported to have a variety of effects, including antimicrobial, anti-inflammatory, and antitumor activities .
properties
IUPAC Name |
methyl 3-[2-(4-phenylpyrazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-24-17(21)16-15(7-10-25-16)26(22,23)19-8-9-20-12-14(11-18-20)13-5-3-2-4-6-13/h2-7,10-12,19H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAWAYBSKHUHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.